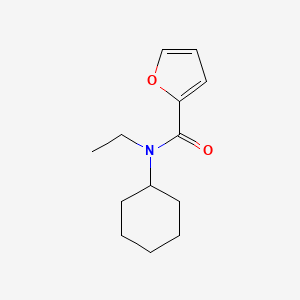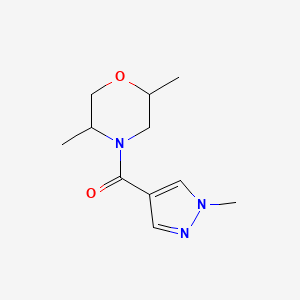
N-cyclohexyl-N-ethylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-ethylfuran-2-carboxamide, also known as Pregabalin, is a chemical compound that belongs to the class of drugs known as anticonvulsants. It was first synthesized in 1990 and was approved by the US Food and Drug Administration (FDA) in 2004 for the treatment of neuropathic pain and epilepsy.
Mechanism of Action
N-cyclohexyl-N-ethylfuran-2-carboxamide works by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of neurotransmitters such as glutamate, substance P, and noradrenaline, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
N-cyclohexyl-N-ethylfuran-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, substance P, and noradrenaline, which are involved in the transmission of pain signals. It has also been shown to increase the levels of GABA, an inhibitory neurotransmitter that reduces the excitability of neurons.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-N-ethylfuran-2-carboxamide has several advantages for use in laboratory experiments. It is a well-characterized compound, and its mechanism of action is well understood. It is also relatively easy to synthesize and has a low toxicity profile.
One limitation of using pregabalin in laboratory experiments is that it is a controlled substance and requires special licensing to handle. Additionally, it is a relatively expensive compound, which may limit its use in some experiments.
Future Directions
There are several future directions for research on pregabalin. One area of research is the development of new formulations of the drug that have improved bioavailability and efficacy. Another area of research is the investigation of the use of pregabalin in the treatment of other medical conditions, such as chronic pain and post-traumatic stress disorder.
Conclusion
In conclusion, N-cyclohexyl-N-ethylfuran-2-carboxamide, or pregabalin, is a well-characterized compound that has been extensively studied for its efficacy in the treatment of a variety of medical conditions. Its mechanism of action is well understood, and it has several advantages for use in laboratory experiments. There are also several future directions for research on pregabalin, which may lead to the development of new treatments for a variety of medical conditions.
Synthesis Methods
N-cyclohexyl-N-ethylfuran-2-carboxamide can be synthesized by reacting 3-aminomethyl-5-methyl-hexanoic acid with ethyl chloroformate in the presence of cyclohexyl isocyanate. The resulting compound is then subjected to a cyclization reaction to form N-cyclohexyl-N-ethylfuran-2-carboxamide.
Scientific Research Applications
N-cyclohexyl-N-ethylfuran-2-carboxamide has been extensively studied for its efficacy in treating a variety of medical conditions. It has been shown to be effective in the treatment of neuropathic pain, fibromyalgia, generalized anxiety disorder, and epilepsy. It has also been used as an adjunct therapy for the treatment of opioid withdrawal symptoms.
properties
IUPAC Name |
N-cyclohexyl-N-ethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-14(11-7-4-3-5-8-11)13(15)12-9-6-10-16-12/h6,9-11H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGSVSVPZSHMAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-ethylfuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)




![1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7510579.png)





![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)
![[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)
